The synthesis of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves several strategic steps to ensure the correct stereochemistry and functionalization.
For large-scale production, continuous flow reactors and automated systems are often utilized to enhance efficiency and yield. The purification processes are critical to ensure that the final product meets pharmaceutical standards.
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate possesses a distinctive molecular structure characterized by its chiral centers at the 3rd and 4th positions of the pyrrolidine ring.
The stereochemistry is crucial for its interaction with biological systems, as enantiomers can exhibit significantly different pharmacological effects.
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate can undergo several types of chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is largely dependent on its interactions with specific molecular targets such as enzymes or receptors:
The exact pathways involved in its action may vary based on specific applications in pharmacology and biochemistry.
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate has several important applications:
This compound's unique properties make it valuable across multiple fields within chemistry and pharmacology, emphasizing its role as a key intermediate in various synthetic pathways.
Pyrrolidine derivatives constitute a cornerstone of modern medicinal chemistry and asymmetric synthesis, serving as privileged structural motifs in numerous pharmacologically active compounds and natural products. The saturated five-membered nitrogen heterocycle offers structural rigidity, defined stereochemistry, and diverse interaction capabilities with biological targets, making it invaluable for drug discovery. Among these derivatives, methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate represents a sophisticated chiral building block that exemplifies the convergence of stereochemical control and functional group diversity. This compound integrates a pyrrolidine core with strategic substituents: a benzyl group at N1, a methyl group at C4, and a methyl ester at C3, all with defined (3S,4S) stereochemistry. The benzyl moiety enhances solubility in organic media and provides opportunities for further modification via hydrogenolysis, while the methyl ester acts as a versatile handle for transformations like hydrolysis, reduction, or amide coupling. The methyl substituent at C4 introduces steric bias that profoundly influences conformational preferences and reactivity. This specific arrangement of functional groups and stereocenters makes this pyrrolidine derivative exceptionally valuable for constructing complex molecules with precise three-dimensional architectures, particularly in the development of enzyme inhibitors and receptor modulators where defined stereochemistry at multiple centers is critical for biological activity [3] [4] [9].
The pyrrolidine ring system delivers conformational restraint that profoundly influences molecular recognition properties, making it indispensable for designing bioactive compounds with improved target affinity and selectivity. The saturation of the ring reduces metabolic degradation pathways compared to aromatic heterocycles, potentially enhancing pharmacokinetic profiles. Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate embodies these advantages while incorporating additional structural features that expand its utility. The C4 methyl group creates a stereogenic center that imposes distinct conformational constraints on the pyrrolidine ring, influencing the spatial orientation of the N1-benzyl and C3-ester substituents. This defined spatial arrangement is crucial for interactions with asymmetric binding pockets in biological targets. The C3 methyl ester serves as a synthetic linchpin, readily transformable into carboxylic acids, amides, aldehydes, or alcohols, enabling diverse molecular elaboration strategies. The N1-benzyl group provides both steric bulk and aromatic character, facilitating π-π stacking interactions while simultaneously protecting the nitrogen during synthetic manipulations, with subsequent removal possible under controlled conditions [3] [9].
Table 1: Structural and Physicochemical Properties of Methyl (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₉NO₂ | Confirms elemental composition and molecular mass (233.31 g/mol) |
CAS Registry Number | 181114-98-7 | Unique identifier for chemical tracking and literature searches |
IUPAC Name | methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | Defines precise connectivity and stereochemistry |
Storage Conditions | Refrigerator; Cold-chain transportation | Indicates stability requirements for long-term storage |
Physical Form | Oil | Informs handling and purification strategies |
Topological Polar Surface Area (TPSA) | 29.54 Ų | Predicts membrane permeability and bioavailability potential |
Calculated LogP | 1.93 | Estimates lipophilicity and distribution characteristics |
The compound typically presents as an oil at room temperature, reflecting its conformational flexibility despite the stereochemical constraints. Its moderate calculated logP value (~1.93) suggests balanced lipophilicity, suitable for crossing biological membranes while retaining sufficient aqueous solubility for synthetic manipulations in common organic solvents. The relatively low topological polar surface area (29.54 Ų) further supports favorable membrane permeability characteristics, making derivatives attractive for medicinal chemistry programs targeting intracellular sites or central nervous system targets [3] [5] [7].
The (3S,4S) stereochemistry of methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is not merely a structural detail but a critical determinant of its biological and synthetic utility. Enantioselectivity in biological interactions often demands precise stereochemical matching between ligand and target, where even a single stereocenter inversion can drastically reduce potency or alter pharmacological effects. The cis-relationship between the C4 methyl and C3 carboxylate substituents in this stereoisomer creates a distinct three-dimensional pharmacophore pattern that can be optimized for interaction with chiral binding sites. This is particularly evident in protease inhibitors or G-protein-coupled receptor (GPCR) ligands where the pyrrolidine scaffold frequently serves as a core structural element. The defined stereochemistry enables predictable conformational behavior and directional presentation of pharmacophoric elements during drug design. For instance, the spatial orientation of the C3 ester/carboxyl group relative to the benzyl-protected nitrogen can mimic natural amino acid conformations or transition states, facilitating inhibition of enzymatic targets [4] [9].
Synthetic access to such enantiomerically pure building blocks relies heavily on advanced stereoselective methodologies. Recent advances in asymmetric catalysis, particularly using transition metal complexes with chiral ligands, provide efficient routes to such scaffolds. Notable examples include the borrowing hydrogen annulation developed by Liu and coworkers using chiral iridacycle catalysts to access enantioenriched pyrrolidines directly from simple diols and amines. Similarly, Wang and colleagues demonstrated catalyst-tuned regio- and enantioselective hydroalkylations of 3-pyrrolines, where cobalt catalysts with chiral BOX ligands delivered C2-alkylated pyrrolidines, while nickel catalysts favored C3-alkylated products. These methodologies exemplify the sophisticated catalytic approaches required to install multiple contiguous stereocenters efficiently, avoiding the need for tedious resolution procedures. The stereochemical integrity of the C3 and C4 centers in methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is maintained during synthetic transformations through careful control of reaction conditions to prevent epimerization, particularly at the C3 center activated by the electron-withdrawing ester group [2] [4].
Table 2: Synthetic Methodologies Relevant for Pyrrolidine Derivatives with Emphasis on Stereoselectivity
Methodology | Key Features | Reference |
---|---|---|
Borrowing Hydrogen Annulation | Cp*Ir catalysis; enantioselective synthesis from racemic diols and amines | Liu et al., JACS 2023 |
Catalyst-Tuned Hydroalkylation | Co/Ni catalysis with chiral BOX ligands; regiodivergent C2 vs C3 alkylation | Wang et al., JACS 2023 |
Dirhodium-Catalyzed C-H Amination | Stereoselective synthesis of N-unprotected pyrrolidines without directing groups | Munnuri et al., JACS 2017 |
Copper-Catalyzed Intramolecular Amination | Mild conditions; functional group tolerance; complete regio- and chemoselectivity | Zuo et al., JOC 2024 |
Tf₂O-Promoted Intramolecular Schmidt | Synthesis of 2-substituted pyrrolidines from ω-azido carboxylic acids | Wang et al., JOC 2018 |
Methyl esters serve as versatile synthetic intermediates and strategic prodrug elements within medicinal chemistry, offering distinct advantages over their carboxylic acid counterparts. In methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate, the C3 methyl ester balances multiple chemical and pharmacological considerations. Chemically, it exhibits enhated stability compared to more labile ethyl or tert-butyl esters under various reaction conditions, facilitating its use in multistep syntheses. It demonstrates reduced electrophilicity compared to activated esters (e.g., N-hydroxysuccinimide esters), minimizing unwanted side reactions with nucleophiles during synthetic sequences. The methyl ester's moderate steric demand allows efficient access for both enzymatic and chemical hydrolysis when required, enabling late-stage diversification to carboxylic acids or conversion to amides. In prodrug design, methyl esters improve cell membrane permeability by masking the charged carboxylate group, with intracellular esterases subsequently cleaving the ester to release the active acid. This approach has proven successful in numerous therapeutics, including angiotensin-converting enzyme (ACE) inhibitors and certain antiviral agents [3] [4].
The strategic positioning of the methyl ester at C3 adjacent to the chiral center in this pyrrolidine derivative creates opportunities for generating diverse structure-activity relationships during medicinal chemistry optimization campaigns. Conversion to the corresponding carboxylic acid via saponification produces a negatively charged group capable of forming salt bridges with basic residues in target proteins. Transformation to primary amides or more complex substituted amides introduces hydrogen-bonding capabilities critical for target engagement. Reduction provides access to alcohols or aldehydes, the latter serving as intermediates for reductive amination to introduce diverse amine components. These transformations leverage the synthetic accessibility of methyl esters while capitalizing on their role as precursors to pharmacologically relevant functional groups. The retention of the methyl ester throughout synthetic sequences also provides a chromatographic handle that facilitates purification, as the ester moiety influences compound polarity differently than carboxylic acids or amides [3] [5] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: